molecular formula C7H2BrF2IO2 B13452326 4-Bromo-2,3-difluoro-5-iodobenzoic acid

4-Bromo-2,3-difluoro-5-iodobenzoic acid

Cat. No.: B13452326
M. Wt: 362.89 g/mol
InChI Key: SOGKBRBNJRXYDB-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H2BrF2IO2 It is a halogenated benzoic acid derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a benzoic acid derivative, followed by selective substitution reactions. For instance, starting with a difluorobenzoic acid, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at specific positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and reagents to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-difluoro-5-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylate derivatives.

Scientific Research Applications

4-Bromo-2,3-difluoro-5-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluoro-5-iodobenzoic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The presence of multiple halogens can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,3-difluoro-5-iodobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique halogenation pattern can impart distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H2BrF2IO2

Molecular Weight

362.89 g/mol

IUPAC Name

4-bromo-2,3-difluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H2BrF2IO2/c8-4-3(11)1-2(7(12)13)5(9)6(4)10/h1H,(H,12,13)

InChI Key

SOGKBRBNJRXYDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)Br)F)F)C(=O)O

Origin of Product

United States

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